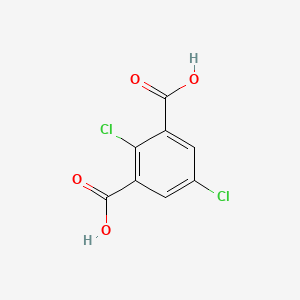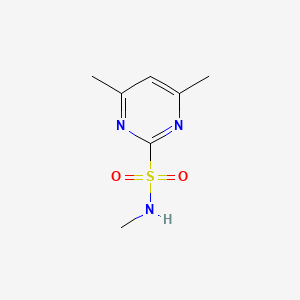
N,4,6-trimethylpyrimidine-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,4,6-trimethylpyrimidine-2-sulfonamide is a compound belonging to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes. This compound features a pyrimidine ring substituted with three methyl groups and a sulfonamide group, making it a unique entity with specific chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,4,6-trimethylpyrimidine-2-sulfonamide typically involves the reaction of 4,6-dimethylpyrimidine with sulfonamide reagents under controlled conditions. One common method includes the use of chlorosulfonic acid to introduce the sulfonamide group, followed by methylation using methyl iodide in the presence of a base such as sodium hydride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process generally includes the steps of sulfonation, methylation, and purification through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N,4,6-trimethylpyrimidine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted pyrimidines.
Scientific Research Applications
N,4,6-trimethylpyrimidine-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial and antifungal properties.
Mechanism of Action
The mechanism of action of N,4,6-trimethylpyrimidine-2-sulfonamide involves its interaction with specific molecular targets. In biological systems, it acts as an inhibitor of enzymes by binding to the active site and preventing substrate access. This inhibition can disrupt essential biochemical pathways, leading to its antibacterial and antifungal effects .
Comparison with Similar Compounds
Similar Compounds
2,4,6-trimethylpyrimidine: Lacks the sulfonamide group, making it less reactive in certain chemical reactions.
N-methylpyrimidine-2-sulfonamide: Contains fewer methyl groups, affecting its steric and electronic properties.
Uniqueness
N,4,6-trimethylpyrimidine-2-sulfonamide is unique due to the presence of both multiple methyl groups and a sulfonamide group, which confer specific reactivity and biological activity. This combination makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C7H11N3O2S |
|---|---|
Molecular Weight |
201.25 g/mol |
IUPAC Name |
N,4,6-trimethylpyrimidine-2-sulfonamide |
InChI |
InChI=1S/C7H11N3O2S/c1-5-4-6(2)10-7(9-5)13(11,12)8-3/h4,8H,1-3H3 |
InChI Key |
KBESZXUCJLSNJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)S(=O)(=O)NC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Hydroxyethyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13958638.png)
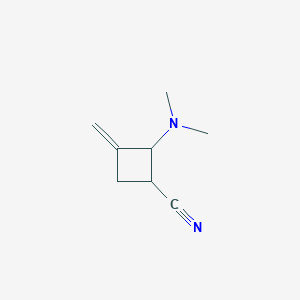
![2,7,9-Triazabicyclo[3.3.1]nonane](/img/structure/B13958658.png)
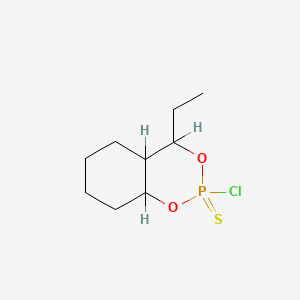
![1,4,5,7,8,9,10,10a-Octahydropyrido[1,2-a][1,4]diazepine](/img/structure/B13958666.png)
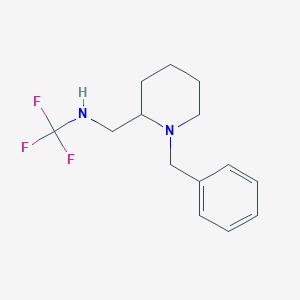
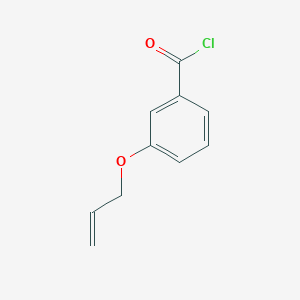
![2-Isopropyl-2-azaspiro[4.4]nonan-7-amine](/img/structure/B13958694.png)
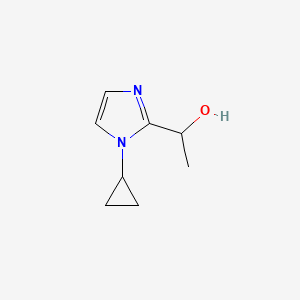
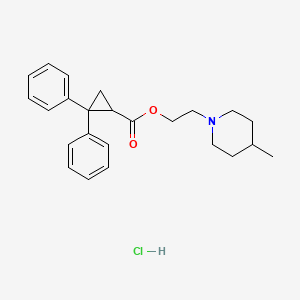
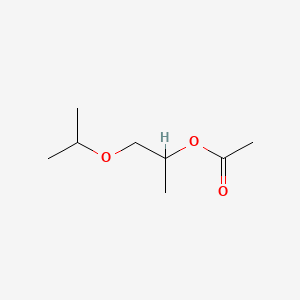
![[1,4]Thiazepino[4,5-a]benzimidazole](/img/structure/B13958720.png)
![3-((1H-1,2,4-Triazol-1-yl)methyl)-5-methylbenzo[d]isoxazole](/img/structure/B13958723.png)
